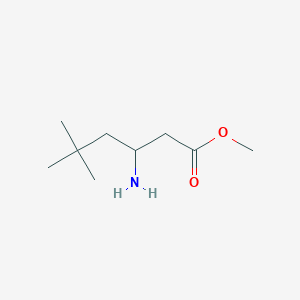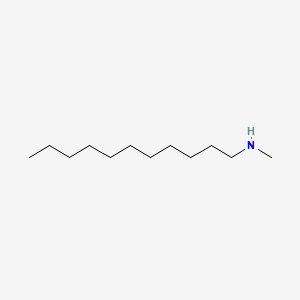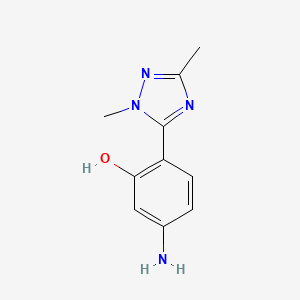
3-(4-Methoxyphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2. It is a derivative of aniline, where the aniline core is substituted with a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)aniline typically involves the reduction of 1-methoxy-4-(4-nitrophenoxy)benzene. This reduction can be carried out using platinum on carbon (Pt/C) as a catalyst under a hydrogen atmosphere. The reaction mixture is usually shaken under a hydrogen atmosphere at 50 psi for 18 hours. The resulting product is then filtered and concentrated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to the laboratory methods. The use of efficient catalysts and optimized reaction conditions are crucial for industrial synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aniline group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pt/C is commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various aniline derivatives.
Applications De Recherche Scientifique
3-(4-Methoxyphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenoxy)aniline involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenoxy)aniline: Similar in structure but with different substitution patterns.
4-(3-Methoxyphenoxy)aniline: Another isomer with the methoxy group in a different position.
4-(4-Chlorophenoxy)aniline: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
105903-05-7 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
3-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H13NO2/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9H,14H2,1H3 |
Clé InChI |
YWHQDIKEXSFCGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)




